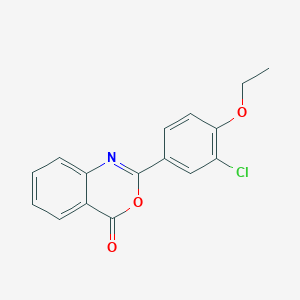![molecular formula C22H20Cl2N2O4S B303114 2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide](/img/structure/B303114.png)
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorobenzyl group, a sulfanyl linkage, and a dioxo-isoindoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide involves multiple steps. One of the key intermediates is 2,6-dichlorobenzyl bromide, which can be prepared through the selective benzylic bromination of 2,6-dichlorotoluene using hydrobromic acid (HBr) and hydrogen peroxide (H2O2) in a microchannel reactor under light irradiation . This intermediate is then reacted with other reagents to form the final compound. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be explored for therapeutic purposes.
Industry: Its chemical properties could be utilized in the development of new materials or industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide involves its interaction with specific molecular targets. The dichlorobenzyl group may bind to certain enzymes or receptors, while the sulfanyl linkage and dioxo-isoindoline moiety could modulate its activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide include:
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for further study.
Properties
Molecular Formula |
C22H20Cl2N2O4S |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]acetamide |
InChI |
InChI=1S/C22H20Cl2N2O4S/c23-18-4-1-5-19(24)17(18)11-31-12-20(27)25-13-6-7-15-16(9-13)22(29)26(21(15)28)10-14-3-2-8-30-14/h1,4-7,9,14H,2-3,8,10-12H2,(H,25,27) |
InChI Key |
SOCQXQXLPSYUBQ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSCC4=C(C=CC=C4Cl)Cl |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303031.png)



![3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B303043.png)
![N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide](/img/structure/B303044.png)

![3-[(3,5-Dichloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303046.png)

![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)
![2-(2,3-dimethylphenoxy)-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303049.png)

![2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B303054.png)
![2-(4-tert-butylphenoxy)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303056.png)
